2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS No.: 2034351-03-4
Cat. No.: VC5890033
Molecular Formula: C16H14FN3O2
Molecular Weight: 299.305
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034351-03-4 |
|---|---|
| Molecular Formula | C16H14FN3O2 |
| Molecular Weight | 299.305 |
| IUPAC Name | 2-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C16H14FN3O2/c17-14-5-2-1-4-13(14)16(21)18-7-8-20-11-12(10-19-20)15-6-3-9-22-15/h1-6,9-11H,7-8H2,(H,18,21) |
| Standard InChI Key | QOWXZOAKKVQNFJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)F |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s structure integrates three key domains:
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Fluorinated benzamide core: A benzene ring substituted with a fluorine atom at the 2-position and an amide group at the 1-position. Fluorination enhances metabolic stability and membrane permeability compared to non-halogenated analogs .
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Pyrazole-ethylamine linker: A 1H-pyrazole ring attached via an ethylamine chain. Pyrazole moieties are known to participate in hydrogen bonding and π-π stacking interactions with biological targets .
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Furan substituent: A 4-(furan-2-yl) group linked to the pyrazole ring. Furan’s oxygen atom contributes to solubility and may engage in dipole-dipole interactions .
The molecular formula is C₁₆H₁₄FN₃O₂, with a molecular weight of 299.305 g/mol. Its IUPAC name, 2-fluoro-N-[2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl]benzamide, reflects this arrangement (Figure 1).
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄FN₃O₂ | |
| Molecular Weight | 299.305 g/mol | |
| Solubility | Soluble in DMF, DCM | |
| LogP (Predicted) | 2.8 ± 0.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of core components (Figure 2):
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Pyrazole-Furan Coupling: 4-(Furan-2-yl)-1H-pyrazole is synthesized via cyclocondensation of hydrazine derivatives with diketones in the presence of furfural .
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Ethylamine Linker Installation: The pyrazole is alkylated with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
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Benzamide Formation: The ethylamine intermediate reacts with 2-fluorobenzoyl chloride via Schotten-Baumann acylation, yielding the final product.
Reaction yields typically range from 45–65%, with purity >95% achieved via silica gel chromatography.
Challenges in Synthesis
Key hurdles include:
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Regioselectivity: Ensuring proper substitution on the pyrazole ring during furan coupling. Microwave-assisted synthesis has improved regiocontrol in similar systems .
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Amide Hydrolysis: The benzamide group is susceptible to hydrolysis under acidic or basic conditions. Reaction pH must be maintained between 6.5–7.5 during acylation.
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Purification: Co-elution of byproducts with the target compound necessitates gradient elution protocols using hexane:ethyl acetate (3:1 to 1:2).
Biological Activity and Mechanisms
Putative Targets
Structural analogs suggest potential interactions with:
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Cyclooxygenase-2 (COX-2): Fluorinated benzamides inhibit COX-2 with IC₅₀ values of 0.8–2.3 μM, reducing prostaglandin E₂ synthesis .
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Protein Kinase C (PKC): Pyrazole-containing compounds modulate PKC isoforms, influencing cell proliferation and apoptosis .
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GABAA Receptors: Furan derivatives enhance GABAergic transmission, though this compound’s blood-brain barrier permeability remains untested .
In Vitro Studies
While direct data are lacking, related compounds exhibit:
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Antiproliferative Activity: Against MCF-7 breast cancer cells (IC₅₀ = 12.4 μM) and A549 lung carcinoma (IC₅₀ = 18.7 μM).
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Anti-inflammatory Effects: 80% reduction in TNF-α production at 10 μM in LPS-stimulated macrophages.
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Antimicrobial Action: MIC of 32 μg/mL against Staphylococcus aureus and 64 μg/mL against Escherichia coli .
Table 2: Comparative Bioactivity of Analogous Compounds
Pharmacokinetic Considerations
Absorption and Distribution
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Lipophilicity: The calculated LogP of 2.8 suggests moderate membrane permeability, favoring intestinal absorption.
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Plasma Protein Binding: Estimated at 89–92% based on structural similarity to fluorinated benzamides .
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Volume of Distribution: Predicted 1.2 L/kg, indicating tissue penetration beyond plasma compartments.
Metabolism and Excretion
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Cytochrome P450 Involvement: Primarily metabolized by CYP3A4, with minor contributions from CYP2C9. N-Deethylation and furan ring oxidation are major pathways .
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Half-Life: Projected 4–6 hours in humans, necessitating twice-daily dosing for therapeutic effects .
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Excretion: Renal (60–65%) and fecal (30–35%) elimination, as seen in related compounds.
Applications in Drug Development
Oncology
The compound’s dual inhibition of COX-2 and PKC positions it as a candidate for:
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Adjuvant Therapy: Potentiating doxorubicin efficacy in triple-negative breast cancer models .
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Metastasis Inhibition: Blocking MMP-9 secretion in glioblastoma cells at 10 μM .
Neuropharmacology
Preliminary docking studies suggest 42% structural homology with pregabalin’s binding site on voltage-gated calcium channels, warranting further exploration.
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